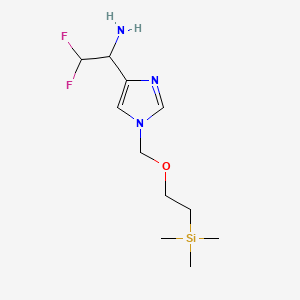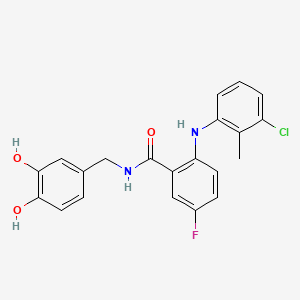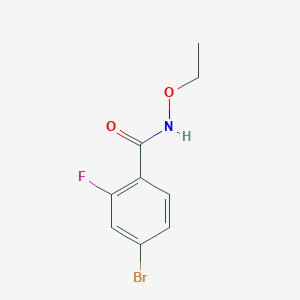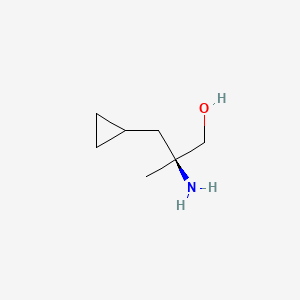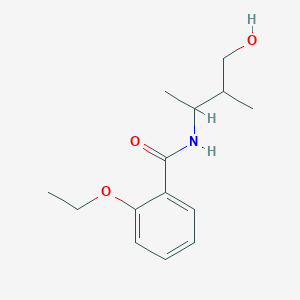![molecular formula C14H22N2O2 B14908127 2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(((3-Morpholinopropyl)amino)methyl)phenol is an organic compound with the molecular formula C14H22N2O2 It is a phenolic compound that contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Morpholinopropyl)amino)methyl)phenol typically involves the reaction of 3-chloropropylamine with morpholine, followed by the introduction of a phenolic group. One common method involves the following steps:
Reaction of 3-chloropropylamine with morpholine: This step forms the intermediate 3-(morpholin-4-yl)propylamine.
Introduction of the phenolic group: The intermediate is then reacted with a phenolic compound, such as phenol, under basic conditions to form 2-(((3-Morpholinopropyl)amino)methyl)phenol.
The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-(((3-Morpholinopropyl)amino)methyl)phenol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and efficiency, with careful control of reaction conditions to ensure the purity of the final product. Large-scale production may also involve the use of continuous flow reactors to improve the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-(((3-Morpholinopropyl)amino)methyl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate (Na2Cr2O7) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic aromatic substitution reactions often involve the use of strong bases, such as sodium hydroxide (NaOH), and nucleophiles, such as alkoxides or amines.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenolic compounds.
科学研究应用
2-(((3-Morpholinopropyl)amino)methyl)phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of 2-(((3-Morpholinopropyl)amino)methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
2-((Aminomethyl)phenol): Similar structure but lacks the morpholine ring.
3-(Morpholin-4-yl)propylamine: Contains the morpholine ring but lacks the phenolic group.
Phenol: Contains the phenolic group but lacks the morpholine ring and the propylamine chain.
Uniqueness
2-(((3-Morpholinopropyl)amino)methyl)phenol is unique due to the presence of both the morpholine ring and the phenolic group, which confer distinct chemical and biological properties
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
2-[(3-morpholin-4-ylpropylamino)methyl]phenol |
InChI |
InChI=1S/C14H22N2O2/c17-14-5-2-1-4-13(14)12-15-6-3-7-16-8-10-18-11-9-16/h1-2,4-5,15,17H,3,6-12H2 |
InChI 键 |
ZYNNULLYZTYXKE-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1CCCNCC2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


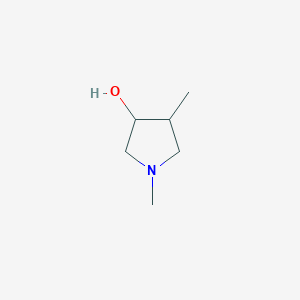

![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)

![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)

![1,1-Dimethylethyl N-[(methylthio)[(1-oxopropyl)imino]methyl]carbamate](/img/structure/B14908073.png)
